molecular formula C18H13N3O2S2 B2793722 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate CAS No. 1396863-56-1

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate

Cat. No.: B2793722
CAS No.: 1396863-56-1
M. Wt: 367.44
InChI Key: DCWNPORDIANNEA-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate is a complex organic compound featuring a benzothiazole moiety. Benzothiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of benzo[d]thiazole-2-carboxylic acid with azetidin-3-ylamine under specific conditions, such as the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of a base like triethylamine.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening can also aid in optimizing reaction conditions and scaling up production.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents on the benzothiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its antimicrobial and antifungal properties, making it a candidate for developing new drugs.

  • Medicine: Its potential anticancer properties are being explored, with research focusing on its ability to inhibit tumor growth.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share the benzothiazole core structure and exhibit similar biological activities.

  • Azetidine derivatives: Compounds containing the azetidine ring are structurally related and may have overlapping properties.

Uniqueness: 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate stands out due to its specific combination of functional groups, which may confer unique biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c22-17(16-19-12-5-1-3-7-14(12)24-16)23-11-9-21(10-11)18-20-13-6-2-4-8-15(13)25-18/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWNPORDIANNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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